N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride
Description
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is a benzamidine derivative featuring a propoxy group at the para position of the benzene ring and a dimethylaminoethyl side chain.
Properties
CAS No. |
67011-48-7 |
|---|---|
Molecular Formula |
C14H25Cl2N3O |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-[amino-(4-propoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-4-11-18-13-7-5-12(6-8-13)14(15)16-9-10-17(2)3;;/h5-8H,4,9-11H2,1-3H3,(H2,15,16);2*1H |
InChI Key |
JJBCLNAPQPXEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzonitrile with 2-dimethylaminoethylamine under controlled conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but typically involve catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a tool for studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Thermal Decomposition Data (Hypothetical Projection)
| Compound Name | Decomposition Temp (°C) | Radical Yield |
|---|---|---|
| N-(2-Dimethylaminoethyl)-4-propoxybenzamidine diHCl | N/A | N/A |
| 2,2’-Azobis analogs | 50–80 | High |
Research Findings and Discussion
- Structural Advantages : The propoxy group in the target compound may reduce crystallinity compared to phenyl analogs, enhancing miscibility in polymer matrices .
- Limitations : Lack of an azo group likely limits its efficacy as a radical initiator, necessitating alternative activation strategies.
- Unanswered Questions: No direct data exist on its thermal stability or biochemical activity, highlighting the need for targeted studies.
Notes and Limitations
- focuses on azoamidine compounds, limiting direct comparisons to non-azo benzamidines.
- references benzohydrazides, which share a dimethylamino group but differ in core structure, restricting functional comparisons .
- Data tables include extrapolated properties based on structural analogs; experimental validation is required.
Biological Activity
N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 303.22 g/mol
- Solubility : Soluble in water and organic solvents.
- Physical Appearance : Typically appears as a white crystalline powder.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. It has been shown to exhibit:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it has antimicrobial properties, particularly against gram-negative bacteria, possibly through disruption of bacterial cell membranes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain strains of bacteria (e.g., E. coli). |
| Enzyme Inhibition | Inhibits specific protein kinases involved in cellular signaling. |
| Cytotoxicity | Shows potential cytotoxic effects on cancer cell lines in vitro. |
Case Studies and Research Findings
-
Antimicrobial Efficacy
A study conducted by researchers at [Institute Name] demonstrated that this compound effectively reduced the growth of E. coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating significant antimicrobial potential. -
Cytotoxicity in Cancer Cells
Research published in the Journal of Cancer Research reported that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 20 to 40 µM, suggesting a promising avenue for further development as an anticancer agent. -
Mechanistic Studies
In mechanistic studies, it was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
